Selectivity Profile: ML042 vs. Chloromaleimide Bfl-1 Inhibitor (MLS-0053105)
In direct comparative fluorescence polarization assays (FPA), ML042 (sulfonylpyrimidine series) demonstrates complete selectivity for Bfl-1 with no inhibition of other Bcl-2 family members (IC50 >100 µM for Bcl-W, Bcl-2, Bcl-XL, Bcl-B, Mcl-1). In contrast, the chloromaleimide compound MLS-0053105 (compound #1) inhibits Bcl-W, Bcl-2, and Bcl-XL with IC50 values of 12.5 µM, 12.5 µM, and 50 µM, respectively, representing over 10-fold lower potency than its Bfl-1 IC50 (0.4 µM) [1].
| Evidence Dimension | Selectivity for Bfl-1 over other Bcl-2 family members (IC50 in µM) |
|---|---|
| Target Compound Data | Bfl-1: 1.5; Bcl-W: >100; Bcl-2: >100; Bcl-XL: >100; Bcl-B: >100; Mcl-1: >100 |
| Comparator Or Baseline | MLS-0053105 (chloromaleimide): Bfl-1: 0.4; Bcl-W: 12.5; Bcl-2: 12.5; Bcl-XL: 50; Bcl-B: >100; Mcl-1: >100 |
| Quantified Difference | ML042 shows no detectable cross-reactivity (IC50 >100 µM) vs. comparator's cross-reactivity (IC50 12.5–50 µM). |
| Conditions | Fluorescence polarization assay (FPA) using FITC-BH3 peptides (Bid for Bfl-1; Bim for Bcl-W, Bcl-2, Bcl-XL, Bcl-B; Bak for Mcl-1). Data are mean of four determinations; standard deviations ≤15%. |
Why This Matters
Absolute selectivity eliminates confounding off-target Bcl-2 family effects, enabling unambiguous attribution of biological outcomes to Bfl-1 inhibition.
- [1] Zhai, D., Jin, C., Satterthwait, A. C., & Reed, J. C. (2012). Table 2: Selectivity Profile of Bfl-1 Inhibitors Across Bcl-2 Family. SLAS Discovery, 17(3), 350-360. View Source
